N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a 3,4-dimethoxybenzyl group and a 4-methoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with 3,4-Dimethoxybenzyl Group: The thiadiazole ring is then substituted with a 3,4-dimethoxybenzyl group through nucleophilic substitution reactions, often using alkyl halides or sulfonates as the electrophilic agents.
Attachment of 4-Methoxyphenylacetamide Moiety: The final step involves the acylation of the substituted thiadiazole with 4-methoxyphenylacetic acid or its derivatives, typically using coupling reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, sulfonates, strong acids or bases, and organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival.
Biological Studies: It has been used in studies investigating the biological activities of thiadiazole derivatives, including their antimicrobial, antifungal, and anti-inflammatory properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell proliferation and survival . The compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation, leading to the inhibition of downstream gene transcription and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea
- **N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
Uniqueness
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3,4-dimethoxybenzyl and 4-methoxyphenylacetamide groups enhances its solubility, stability, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-7-4-13(5-8-15)11-18(24)21-20-23-22-19(28-20)12-14-6-9-16(26-2)17(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,21,23,24) |
InChI Key |
RPEDIZIAGTZUNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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